
Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate
Descripción general
Descripción
Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate is a heterocyclic compound belonging to the cinnoline family This compound is characterized by its unique structure, which includes a cinnoline core with an ethyl ester group at the 3-position and a keto group at the 4-position
Mecanismo De Acción
Target of Action
The primary target of Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate is Protein Phosphotyrosine Phosphatase 1B (PTP1B) . PTP1B is a negative regulator of leptin signaling, which plays a crucial role in regulating feeding behavior and energy metabolism .
Mode of Action
This compound acts as an inhibitor of PTP1B . It enhances the stimulatory effect of leptin on the phosphorylation of the IRS2 protein at the Ser 731 residue and of the STAT3 transcriptional factor at the Tyr 705 residue . This suggests a potentiation of functional responses of hypothalamic neurons to leptin in the presence of this compound .
Biochemical Pathways
The compound affects the IRS2- and STAT3-dependent leptin pathways . Leptin is a hormone that regulates energy balance by inhibiting hunger, which in turn diminishes fat storage in adipocytes. IRS2 and STAT3 are key proteins in the leptin signaling pathway. By enhancing the phosphorylation of IRS2 and STAT3, the compound potentiates the signal transduction of leptin, leading to decreased hunger and fat storage .
Result of Action
The compound’s action results in enhanced leptin signaling, leading to potentiated functional responses of hypothalamic neurons to leptin . This can help prevent hyperphagia, obesity, and other metabolic disorders caused by attenuated activity of the hypothalamic leptin system .
Action Environment
It’s known that the compound is a powder at room temperature , suggesting that it may be stable under normal storage conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of ethyl 2-aminobenzoate with ethyl acetoacetate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized cinnoline derivatives.
Reduction: 4-hydroxy-1,4-dihydrocinnoline-3-carboxylate.
Substitution: Amino or alkoxy derivatives of cinnoline.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate has shown promising antimicrobial properties. Studies have indicated that derivatives of this compound can inhibit various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves the disruption of bacterial cell wall synthesis and function, which is critical in combating resistant strains of bacteria .
Inhibition of Human Neutrophil Elastase
Research has highlighted the role of this compound as an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Compounds that effectively inhibit HNE can potentially alleviate the symptoms associated with these conditions by reducing tissue damage caused by excessive elastase activity .
Neuroprotective Properties
The compound has been studied for its neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. Its derivatives have been identified as β-secretase (BACE-1) inhibitors, which are crucial in the formation of amyloid plaques characteristic of Alzheimer's pathology. The ability to cross the blood-brain barrier enhances its therapeutic potential in treating cognitive decline associated with neurodegeneration .
Anticancer Activity
This compound derivatives have been evaluated for their anticancer properties. Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest. These findings indicate that modifications to the structure may enhance potency and selectivity towards cancer cells .
CB2 Receptor Modulation
Recent pharmacological studies have focused on the modulation of cannabinoid receptors, particularly the CB2 receptor, which is involved in pain regulation and immune response. Compounds derived from this compound have shown selective binding to CB2 receptors, presenting potential therapeutic applications in pain management and inflammation control .
Synthetic Pathways and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from simple precursors through methods such as cyclization and functional group modifications. The exploration of various synthetic routes has led to a library of derivatives with tailored biological activities, enhancing their applicability in drug discovery .
Case Studies
Comparación Con Compuestos Similares
Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate can be compared with other cinnoline derivatives such as:
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar in structure but with a quinoline core, this compound also exhibits significant biological activity.
Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: This derivative has additional methyl groups, which can influence its chemical reactivity and biological properties.
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: The presence of trifluoromethyl groups enhances its lipophilicity and potential as a pharmaceutical agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Actividad Biológica
Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate is a heterocyclic compound belonging to the cinnoline family, noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicine, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₉N₂O₃ and a molecular weight of 217.22 g/mol. Its structure features a cinnoline core with an ethyl ester group at the 3-position and a keto group at the 4-position, which are critical for its biological activity.
The primary biological activity of this compound is attributed to its role as an inhibitor of Protein Phosphotyrosine Phosphatase 1B (PTP1B) . This inhibition enhances leptin signaling pathways, particularly affecting IRS2 and STAT3-dependent pathways in hypothalamic neurons. The modulation of these pathways can lead to significant metabolic effects, making it a candidate for obesity and diabetes research .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against certain strains of bacteria, suggesting its potential as a lead compound in developing new antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties . It has shown promise in inhibiting cancer cell proliferation in vitro. The underlying mechanisms may involve the induction of apoptosis and disruption of cancer cell signaling pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate | C₁₁H₉BrN₂O₃ | Bromine substituent may enhance biological activity due to halogenation. |
Ethyl 5-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylate | C₁₂H₁₂N₂O₃ | Methyl substitution may influence reactivity and biological properties. |
Case Studies
- Study on Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics .
- Anticancer Research : In vitro studies showed that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis as confirmed by flow cytometry analysis .
Propiedades
IUPAC Name |
ethyl 4-oxo-1H-cinnoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)7-5-3-4-6-8(7)12-13-9/h3-6H,2H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZADQFFKFUDKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219568-43-1 | |
Record name | ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.